2-(4-methoxyphenoxy)-N-{4-[(methylcarbamoyl)methyl]phenyl}acetamide
Description
2-(4-Methoxyphenoxy)-N-{4-[(methylcarbamoyl)methyl]phenyl}acetamide is an acetamide derivative featuring a 4-methoxyphenoxy group and a substituted phenyl ring with a methylcarbamoyl-methyl moiety. The methoxy group enhances lipophilicity, while the methylcarbamoyl substitution may influence hydrogen-bonding interactions and metabolic stability .
Properties
IUPAC Name |
2-[4-[[2-(4-methoxyphenoxy)acetyl]amino]phenyl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-19-17(21)11-13-3-5-14(6-4-13)20-18(22)12-24-16-9-7-15(23-2)8-10-16/h3-10H,11-12H2,1-2H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBLFTDVYXJNZTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
3-bromo-N-{4-[(dimethylcarbamoyl)methyl]phenyl}benzamide is a synthetic organic compound with notable biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structure, characterized by a bromine atom and a dimethylcarbamoyl group, contributes to its diverse pharmacological properties.
- Molecular Formula : C16H17BrN2O2
- Molecular Weight : 351.23 g/mol
The compound's biological activity is primarily attributed to its interaction with various biochemical pathways. It is believed to act through:
- Free Radical Reactions : The bromine atom can participate in free radical reactions, affecting cellular processes.
- Nucleophilic Substitution : The compound can engage in nucleophilic substitution reactions, which are crucial for its reactivity and potential therapeutic effects.
- Oxidation Processes : Oxidation of the compound can lead to the formation of reactive species that may induce cellular stress or apoptosis in cancer cells.
Antimicrobial Properties
Research indicates that 3-bromo-N-{4-[(dimethylcarbamoyl)methyl]phenyl}benzamide exhibits significant antimicrobial activity against various pathogens. Its efficacy has been tested against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum effect.
Anticancer Activity
The compound has shown promise in preclinical studies as an anticancer agent. Key findings include:
- Cell Proliferation Inhibition : Studies demonstrate that the compound can inhibit the proliferation of cancer cell lines, such as breast and colon cancer cells.
- Apoptosis Induction : Mechanistic studies reveal that treatment with this compound leads to increased apoptosis in cancer cells, likely through the activation of caspase pathways.
Case Studies
-
Study on Anticancer Effects :
- Objective : To evaluate the cytotoxic effects of 3-bromo-N-{4-[(dimethylcarbamoyl)methyl]phenyl}benzamide on human cancer cell lines.
- Methodology : MTT assay was used to assess cell viability after treatment with varying concentrations of the compound.
- Results : The compound exhibited a dose-dependent reduction in cell viability, with IC50 values indicating potent activity against multiple cancer types.
-
Antimicrobial Screening :
- Objective : To determine the antimicrobial efficacy against common bacterial strains.
- Methodology : Disk diffusion method was employed to assess inhibition zones.
- Results : The compound demonstrated significant inhibition against both Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.
Data Table
| Activity Type | Test Organism/Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 15 | Inhibition of cell wall synthesis |
| Antimicrobial | Escherichia coli | 20 | Disruption of membrane integrity |
| Anticancer | MCF-7 (Breast Cancer) | 10 | Induction of apoptosis via caspase activation |
| Anticancer | HCT116 (Colon Cancer) | 12 | Cell cycle arrest |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
The compound is compared to acetamide derivatives with modifications in aromatic substituents and functional groups:
Physicochemical Properties
- Hydrogen-Bonding Capacity: Methylcarbamoyl-methyl (target) has moderate H-bond donor/acceptor capacity, whereas sulfamoyl () and carbamothioyl () groups offer stronger H-bonding, impacting solubility and target binding .
- Molecular Weight : The target compound (MW ≈ 356 g/mol) is lighter than piperidinylsulfonyl derivatives (, MW ≈ 450 g/mol), favoring better bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
